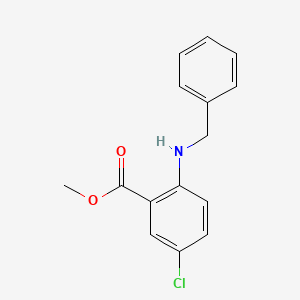

Methyl 2-(benzylamino)-5-chlorobenzoate

Description

Creation of Isosteric and Bioisosteric Forms

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying a lead compound to enhance its activity, selectivity, metabolic stability, and pharmacokinetic profile, or to reduce its toxicity. drughunter.comcambridgemedchemconsulting.com This approach involves the substitution of atoms or functional groups with others that possess similar steric, electronic, or physicochemical properties. researchgate.net For Methyl 2-(benzylamino)-5-chlorobenzoate, several key positions on the molecule are amenable to such modifications.

Bioisosteric Replacements of the Carboxylic Acid Ester:

The methyl ester group is a common target for bioisosteric replacement to modulate properties like solubility, stability to hydrolysis, and receptor interactions. drughunter.com A variety of functional groups can be employed to mimic the ester functionality while offering different chemical characteristics.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Increases polarity and potential for hydrogen bonding. |

| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | Introduces hydrogen bond donor capabilities. |

| Methyl Ester (-COOCH₃) | N-Substituted Amide (-CONHR) | Modulates lipophilicity and hydrogen bonding. |

| Methyl Ester (-COOCH₃) | Tetrazole | Acts as a non-classical bioisostere with a similar pKa to carboxylic acids but with increased metabolic stability. drughunter.com |

| Methyl Ester (-COOCH₃) | Oxadiazole | A heterocyclic bioisostere that can mimic the hydrogen bonding properties of the ester. drughunter.com |

Modifications of the Benzyl (B1604629) and Chloro Substituents:

The benzyl and chloro groups on the anthranilate core also present opportunities for isosteric and bioisosteric modifications to explore structure-activity relationships (SAR).

Benzyl Group Modifications: The phenyl ring of the benzyl group can be substituted with various functional groups (e.g., fluoro, methoxy (B1213986), trifluoromethyl) to alter electronic properties and metabolic stability. cambridgemedchemconsulting.com Furthermore, the entire benzyl group can be replaced with other alkyl or aryl moieties to probe the steric and electronic requirements of potential binding pockets. The methylene (B1212753) (-CH₂-) linker can be replaced with bioisosteres such as an amine (-NH-), oxygen (-O-), or sulfur (-S-) atom. cambridgemedchemconsulting.com

Chlorine Atom Replacement: The chlorine atom can be substituted with other halogens (F, Br, I) to systematically vary the size and electronic influence at that position. Other bioisosteric replacements for chlorine include the trifluoromethyl (-CF₃) group, which is of similar size but has a strong electron-withdrawing effect, and the cyano (-CN) group. researchgate.net

A hypothetical set of isosteric and bioisosteric modifications of Methyl 2-(benzylamino)-5-chlorobenzoate is presented below, illustrating the potential for generating a focused library of analogs.

| Compound ID | Modification from Parent Compound | Rationale |

| Parent | Methyl 2-(benzylamino)-5-chlorobenzoate | - |

| A-1 | Replacement of -COOCH₃ with -COOH | Increased polarity |

| A-2 | Replacement of -COOCH₃ with -CONH₂ | Hydrogen bond donor |

| B-1 | Replacement of Benzyl with 4-Fluorobenzyl | Modulate electronics |

| B-2 | Replacement of Benzyl with Pyridylmethyl | Introduce heteroatom |

| C-1 | Replacement of -Cl with -F | Alter halogen properties |

| C-2 | Replacement of -Cl with -CF₃ | Strong electron-withdrawal |

Design of Novel Scaffolds for Chemical Library Generation

The 2-(benzylamino)benzoate core of Methyl 2-(benzylamino)-5-chlorobenzoate serves as a privileged scaffold for the generation of diverse chemical libraries. princeton.edu Its inherent reactivity allows for the construction of more complex molecular architectures, particularly heterocyclic ring systems. This process, often referred to as scaffold hopping, aims to identify new core structures with improved properties while retaining key pharmacophoric features. nih.govrsc.org

Cyclization Reactions to Form Heterocyclic Scaffolds:

One of the most common and powerful derivatization strategies for anthranilic acid derivatives is their cyclization to form various fused heterocyclic systems. The secondary amine and the adjacent ester group in Methyl 2-(benzylamino)-5-chlorobenzoate are ideally positioned for intramolecular cyclization reactions to generate novel scaffolds.

Synthesis of Quinazolinones: N-substituted anthranilic acids and their esters are well-known precursors for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities. brieflands.comijpsr.comnih.govnih.gov Treatment of Methyl 2-(benzylamino)-5-chlorobenzoate with a suitable reagent, such as formamide (B127407) or orthoformates in the presence of an acid catalyst, could lead to the formation of a 3-benzyl-6-chloroquinazolin-4-one scaffold. researchgate.net This new scaffold can be further diversified by introducing substituents at various positions.

Synthesis of Acridones: Another potential cyclization pathway involves an intramolecular Friedel-Crafts-type reaction. Under acidic conditions, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be induced to cyclize onto the benzyl ring to form a substituted acridone (B373769) scaffold. Acridones are another important class of heterocyclic compounds with diverse applications.

The table below outlines a representative synthetic strategy for generating a library of compounds based on a quinazolinone scaffold derived from Methyl 2-(benzylamino)-5-chlorobenzoate.

| Step | Reaction | Reagents and Conditions | Resulting Scaffold | Points of Diversification |

| 1 | Hydrolysis | LiOH, THF/H₂O | 2-(benzylamino)-5-chlorobenzoic acid | - |

| 2 | Cyclization | Formic acid, reflux | 3-benzyl-6-chloroquinazolin-4-one | C2 position |

| 3 | Diversification | Various electrophiles/nucleophiles | Substituted quinazolinones | C2, C7, C8, Benzyl ring |

This systematic approach to derivatization, starting from the versatile Methyl 2-(benzylamino)-5-chlorobenzoate scaffold, allows for the creation of large and diverse chemical libraries. These libraries are invaluable tools in drug discovery and chemical biology for the identification of new bioactive molecules. princeton.edu

Based on a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data for the specific compound "Methyl 2-(benzylamino)-5-chlorobenzoate" is not publicly available at this time. While information exists for structurally related compounds such as "Methyl 2-amino-5-chlorobenzoate" and "Methyl 2-chlorobenzoate," providing this data would not accurately reflect the unique spectroscopic characteristics of the target molecule and would be scientifically inappropriate.

The benzylamino group in "Methyl 2-(benzylamino)-5-chlorobenzoate" would introduce specific signals and correlations in its spectra that would differ significantly from a simple amino group or a molecule lacking any amino substituent at the 2-position. For instance:

In FTIR and Raman spectroscopy, the N-H stretching and bending vibrations, as well as aromatic C-H and C=C vibrations from the benzyl group, would present a distinct pattern.

In ¹H and ¹³C NMR spectroscopy, characteristic chemical shifts for the benzylic methylene (-CH₂-) protons and carbon, as well as signals for the additional phenyl ring, would be present.

In 2D NMR experiments, correlations between the benzyl group protons and the rest of the molecule, such as through-space NOESY correlations, would be unique to this structure.

Without published, peer-reviewed data, any attempt to generate the requested article with detailed tables and findings would rely on theoretical predictions or extrapolations from dissimilar molecules, which would not meet the required standards of scientific accuracy.

Therefore, the article focusing solely on the advanced spectroscopic characterization of "Methyl 2-(benzylamino)-5-chlorobenzoate" cannot be generated as per the specified outline and instructions. Further experimental research and publication of the findings for this specific compound are required for such an analysis to be possible.

Structure

3D Structure

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

methyl 2-(benzylamino)-5-chlorobenzoate |

InChI |

InChI=1S/C15H14ClNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |

InChI Key |

XKTJOGNIIGBXEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Modification of the Methyl Ester Group:the Ester Functionality is a Versatile Handle for Derivatization.

Hydrolysis: Basic or acidic hydrolysis converts the methyl ester into the corresponding carboxylic acid (2-(benzylamino)-5-chlorobenzoic acid). This acid is a key intermediate for cyclization reactions to acridones and can also be coupled with amines to form amides. juniperpublishers.com

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by first hydrolyzing to the carboxylic acid, activating it (e.g., as an acyl chloride or with a coupling agent like DCC), and then reacting with an amine.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (2-(benzylamino)-5-chlorophenyl)methanol.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including exact mass determination and fragmentation patterns for Methyl 2-(benzylamino)-5-chlorobenzoate, is not available in published literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No specific High-Resolution Mass Spectrometry (HRMS) studies detailing the exact mass determination of Methyl 2-(benzylamino)-5-chlorobenzoate have been found. Such an analysis would be critical for confirming its elemental composition of C₁₅H₁₄ClNO₂.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There are no available Electrospray Ionization Mass Spectrometry (ESI-MS) analyses for Methyl 2-(benzylamino)-5-chlorobenzoate. This technique would typically be used to determine its molecular weight and study its ionization behavior in solution.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for Methyl 2-(benzylamino)-5-chlorobenzoate has not been deposited in crystallographic databases or published in scientific journals. This information is essential for a definitive understanding of its three-dimensional arrangement in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without X-ray crystallography data, a detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonds, π-stacking, or other non-covalent forces that govern the solid-state architecture of Methyl 2-(benzylamino)-5-chlorobenzoate, cannot be performed.

Conformational Analysis in the Crystalline State

A definitive conformational analysis, which would describe the specific torsion angles and spatial arrangement of the benzyl (B1604629) and chlorobenzoate moieties in the crystalline state, is not possible without experimental X-ray diffraction data.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A typical study would involve geometry optimization to find the most stable three-dimensional structure of Methyl 2-(benzylamino)-5-chlorobenzoate. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Different functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVDZ) would be tested to find a balance between accuracy and computational cost. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can be used to calculate a variety of molecular properties with high accuracy, though often at a higher computational expense than DFT. For a molecule like Methyl 2-(benzylamino)-5-chlorobenzoate, these calculations could provide insights into its electronic energy, dipole moment, and polarizability.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and flexibility of molecules.

Energy Minimization and Conformational Landscapes

The presence of rotatable bonds in Methyl 2-(benzylamino)-5-chlorobenzoate, such as the C-N bond of the benzylamino group, suggests the existence of multiple conformations. A conformational analysis would be performed to identify the different stable conformers and their relative energies. This involves systematically rotating the flexible bonds and performing energy minimization on each resulting structure. The collection of these low-energy conformations and the energy barriers between them constitutes the conformational landscape of the molecule.

Analysis of Intramolecular Interactions

The geometry of the most stable conformer(s) of Methyl 2-(benzylamino)-5-chlorobenzoate would likely be influenced by various intramolecular interactions. These can include hydrogen bonding (for example, between the N-H of the amino group and the oxygen of the ester group), steric hindrance between the bulky benzyl (B1604629) and chloro-substituted phenyl rings, and dispersion forces. Computational methods can quantify the strength and nature of these interactions, providing a deeper understanding of the molecule's preferred shape.

Prediction of Electronic and Spectroscopic Properties

Computational methods are powerful tools for predicting the electronic and spectroscopic properties of molecules, which can then be compared with experimental data if available.

The electronic properties that would be of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Spectroscopic properties such as the infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra can also be predicted. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to the UV-Vis spectrum. The calculated vibrational frequencies from an IR spectrum prediction can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Without specific research on Methyl 2-(benzylamino)-5-chlorobenzoate, no data tables with detailed findings can be presented. The information provided above is a general overview of the computational methodologies that would be applied to such a study.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For Methyl 2-(benzylamino)-5-chlorobenzoate, an FMO analysis would calculate the energies of the HOMO, LUMO, and the energy gap. This data would help in predicting the molecule's kinetic stability and its potential to participate in chemical reactions. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the analysis would reveal whether the electron density of the HOMO is concentrated on the amino group, the benzoate (B1203000) ring, or the benzyl group, thus predicting the most probable site for oxidation or reaction with electrophiles. Conversely, the location of the LUMO would suggest the most susceptible site for reduction or reaction with nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

| Parameter | Predicted Value | Significance for Methyl 2-(benzylamino)-5-chlorobenzoate |

| HOMO Energy | Not Available | Indicates electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | Not Available | Indicates electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Not Available | Correlates with chemical reactivity and stability. |

Note: The data in this table is hypothetical as specific computational studies for Methyl 2-(benzylamino)-5-chlorobenzoate are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate or neutral potentials.

An MEP map for Methyl 2-(benzylamino)-5-chlorobenzoate would identify the electron-rich and electron-poor regions. It would be expected that the oxygen atoms of the ester group and the nitrogen atom of the amino group would be regions of high electron density (colored red), making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen, and parts of the aromatic rings might show positive potential (colored blue), indicating them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis can quantify delocalization effects, such as hyperconjugation and resonance, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is expressed as a stabilization energy.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

Ligand-Protein Binding Mode Prediction

To perform a molecular docking simulation for Methyl 2-(benzylamino)-5-chlorobenzoate, a specific protein target would need to be identified. The simulation would then attempt to fit the ligand into the binding site of the protein, exploring various possible conformations and orientations. The results would be scored based on a function that estimates the binding free energy, with lower scores generally indicating a more favorable binding mode.

The predicted binding mode would reveal the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, the amino group of the ligand could act as a hydrogen bond donor, while the carbonyl oxygen could act as a hydrogen bond acceptor. The aromatic rings could engage in hydrophobic and pi-pi stacking interactions with aromatic residues of the protein.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties.

A full in silico ADME profile for Methyl 2-(benzylamino)-5-chlorobenzoate would involve the calculation of various physicochemical and pharmacokinetic parameters. These would include predictions of its solubility, permeability (e.g., Caco-2 permeability), plasma protein binding, and metabolic stability (e.g., interaction with cytochrome P450 enzymes). While specific ADME data for this compound is not available in the literature, a hypothetical profile can be outlined.

Table 2: Hypothetical In Silico ADME Profile for Methyl 2-(benzylamino)-5-chlorobenzoate

| ADME Parameter | Predicted Value | Implication |

| Molecular Weight | 275.72 g/mol | Compliant with Lipinski's Rule of Five (<500). |

| LogP (Octanol/Water) | Not Available | Indicates lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | Not Available | Crucial for absorption and formulation. |

| Human Intestinal Absorption | Not Available | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Not Available | Indicates potential for central nervous system activity. |

| CYP450 Inhibition | Not Available | Predicts potential for drug-drug interactions. |

| Plasma Protein Binding | Not Available | Affects the fraction of free drug available for therapeutic action. |

Note: The data in this table, except for the molecular weight, is hypothetical as specific in silico ADME studies for Methyl 2-(benzylamino)-5-chlorobenzoate are not available.

Exploration of Biological Interactions and Mechanistic Insights

Investigations into Enzyme Inhibition and Target Elucidation

Research into the bioactivity of scaffolds related to Methyl 2-(benzylamino)-5-chlorobenzoate has revealed inhibitory effects against several key enzymes. These studies provide a foundation for understanding the compound's potential biological role and molecular targets.

Tyrosinase: Derivatives based on a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) scaffold have demonstrated notable inhibitory activity against mushroom tyrosinase. nih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. rsc.org In one study, several BABT derivatives were synthesized and evaluated, with some showing significantly more potent inhibition than the standard inhibitor, kojic acid. nih.govnih.gov For instance, the derivative (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one was found to be 106 times more potent than kojic acid when L-tyrosine was used as the substrate. nih.govnih.gov The inhibitory concentrations (IC₅₀) for several derivatives highlight the potential of the benzylamino moiety in this context. nih.gov

Interactive Table: Mushroom Tyrosinase Inhibition by Benzylamino Derivatives

Paraoxonase 1 (PON1): Studies on a series of methyl benzoate (B1203000) derivatives have shown inhibitory effects on human paraoxonase 1 (PON1), an enzyme associated with preventing lipoprotein oxidation. bohrium.comnih.gov The investigation revealed that methyl benzoate compounds inhibited PON1 with Kᵢ values ranging from 25.10 ± 4.73 to 502.10 ± 64.72 μM. nih.govresearchgate.net The most potent compound in the series was methyl 4-amino-2-bromo benzoate (Kᵢ = 25.10 ± 4.73 μM). nih.gov These findings indicate that the methyl benzoate core structure, a key feature of Methyl 2-(benzylamino)-5-chlorobenzoate, can interact with and inhibit PON1. bohrium.comnih.gov

Phosphodiesterase 5 (PDE5) and Topoisomerase II (Topo II): While direct studies on Methyl 2-(benzylamino)-5-chlorobenzoate are limited, research on structurally related scaffolds provides insights. A series of 9-benzylaminoacridine derivatives were developed and evaluated as dual inhibitors of PDE5 and Topo II. nih.govnih.gov Several of these compounds showed sub-micromolar to micromolar inhibition of PDE5 and also exhibited significant Topo II inhibitory activity. nih.govnih.gov Topoisomerase II poisons are a class of chemotherapeutics that function by stabilizing the enzyme-DNA cleavage complex, leading to cytotoxic DNA breaks. embopress.orgembopress.orgoncohemakey.com The presence of the benzylamino group in these active compounds suggests its potential role in binding to these enzyme targets. nih.gov

Glutathione Reductase (GR), Glutathione S-Transferase (GST), and RNA Polymerase: Currently, there is a scarcity of specific research investigating the direct inhibitory effects of Methyl 2-(benzylamino)-5-chlorobenzoate on Glutathione Reductase, Glutathione S-Transferase, and RNA Polymerase.

The mechanisms through which these benzylamino-containing compounds exert their inhibitory effects have been explored through kinetic and computational studies.

For tyrosinase, analysis of Lineweaver-Burk plots for the most potent BABT derivatives indicated a competitive mode of inhibition. nih.govnih.gov This suggests that the inhibitors compete with the substrate (e.g., L-tyrosine) for binding to the active site of the enzyme. nih.gov This finding was further supported by in-silico docking simulations, which visualized the binding of the inhibitors within the enzyme's active site. nih.govnih.gov

In the case of PON1, molecular docking studies were performed on methyl benzoate derivatives to predict their binding modalities. bohrium.comnih.gov These computational analyses revealed specific interactions between the most potent competitive inhibitors and key amino acid residues within the PON1 active site. bohrium.com

For Topo II, inhibitors are generally classified as poisons, which stabilize the DNA-Top2 cleavage complex, or catalytic inhibitors. oncohemakey.com The dual-action 9-benzylaminoacridine derivatives were studied for their effects on Topo II, indicating they belong to the class of Topo II inhibitors. nih.govnih.gov

Based on the inhibition studies, several potential molecular targets for compounds containing the Methyl 2-(benzylamino)-5-chlorobenzoate scaffold can be identified.

Tyrosinase: This is a well-documented target for benzylamino-thiazolone derivatives, with inhibition leading to anti-melanogenic effects. nih.govnih.gov

Paraoxonase 1 (PON1): The methyl benzoate structure is a key pharmacophore for the inhibition of this enzyme. bohrium.comnih.gov

Phosphodiesterase 5 (PDE5) and Topoisomerase II (Topo II): The benzylamino group is a component of acridine-based dual inhibitors, suggesting these enzymes are potential targets for other benzylamino-containing scaffolds. nih.govnih.gov

Melanogenesis-associated proteins: In addition to direct enzyme inhibition, certain derivatives have been shown to inhibit the expression of proteins involved in melanin production, such as tyrosinase itself and the microphthalmia-associated transcription factor (MITF). nih.govnih.gov

Modulation of Biochemical Pathways by Compound Derivatives

Derivatives containing the benzylamino moiety have been shown to modulate specific biochemical pathways, primarily the melanogenesis pathway. In experiments using B16F10 melanoma cells, potent tyrosinase-inhibiting derivatives significantly reduced melanin production in a concentration-dependent manner. nih.govnih.gov This anti-melanogenic effect is attributed to the direct inhibition of cellular tyrosinase activity. nih.gov The suppression of melanogenesis-associated proteins like MITF further indicates that these compounds can interfere with the signaling cascade that regulates melanin synthesis. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The relationship between the chemical structure of these compounds and their biological activity has been investigated to identify key functional groups responsible for their inhibitory potency.

Tyrosinase Inhibitors: For the (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, the substituents on the β-phenyl ring play a critical role in determining tyrosinase inhibitory activity. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are crucial. A derivative with a single 4-hydroxyl group showed an IC₅₀ value comparable to kojic acid. nih.gov Adding a second hydroxyl group to create a 2,4-dihydroxy substitution dramatically increased potency by over 100-fold. nih.govnih.gov

Methoxyl Groups: Replacing a 4-hydroxyl group with a 4-methoxyl (-OCH₃) group resulted in a 4.6-fold decrease in inhibitory activity, indicating that the hydrogen-donating ability of the hydroxyl group is important. nih.gov

Positional Isomers: The relative positions of substituents are also key. Exchanging the 3-methoxy and 4-hydroxy groups on the β-phenyl ring resulted in a nearly 15-fold increase in tyrosinase inhibitory activity. nih.gov

Interactive Table: SAR of Tyrosinase Inhibitors

PON1 Inhibitors: For methyl benzoate derivatives, the presence of certain groups on the benzene (B151609) moiety had distinct effects on PON1 enzyme inhibition, although a detailed SAR was not the primary focus of the available studies. bohrium.com The variation in Kᵢ values across 17 different compounds underscores the sensitivity of the enzyme to the substitution pattern on the aromatic ring. nih.gov

PDE5/Topo II Inhibitors: In the 9-benzylaminoacridine series, modifications to both the acridine (B1665455) core and the benzylamino group influenced activity. nih.gov For example, adding a methoxy (B1213986) group at the C2 position of the acridine ring, combined with a para-methyl group on the benzylamino moiety, produced the highest activity against PDE5 in the series. nih.gov This highlights the importance of the benzylamino portion of the molecule in tuning the biological activity. nih.gov

Stereochemical Influence on Molecular Recognition

The three-dimensional arrangement of a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets such as receptors and enzymes. For a molecule like Methyl 2-(benzylamino)-5-chlorobenzoate, which possesses conformational flexibility, the spatial orientation of its substituent groups—the benzylamino group and the methyl ester—can significantly influence its binding affinity and selectivity.

The nitrogen atom of the secondary amine and the surrounding carbons can be considered chiral centers, depending on the substitution pattern. Even in the absence of a fixed chiral center, the molecule can adopt different conformations, some of which may be more energetically favorable for binding to a target protein. The relative orientation of the aromatic rings and the hydrogen-bonding capabilities of the amine and ester groups are crucial for molecular recognition.

Research on related benzamide (B126) analogs has highlighted the importance of stereochemistry in their biological activity. For instance, in the development of anthelmintics, the specific spatial arrangement of substituents on a benzamide scaffold was found to be critical for its interaction with the target protein, with different stereoisomers exhibiting varying levels of efficacy.

Ligand Efficiency and Efficacy Metrics

Ligand efficiency (LE) and other related metrics are valuable tools in drug discovery for optimizing the binding affinity of a compound in relation to its size. These metrics help in identifying compounds that have a higher potential for development into effective drugs. LE is calculated as the binding energy per heavy (non-hydrogen) atom.

While no specific binding data is available for Methyl 2-(benzylamino)-5-chlorobenzoate, we can hypothesize its potential based on its structural components. The molecule has a moderate size, and its efficiency would depend on the binding affinity it exhibits for a particular biological target.

Other important metrics include:

Lipophilic Ligand Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity. A higher LLE is generally desirable as it indicates that the compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and toxicity.

Binding Efficiency Index (BEI): This is the ratio of the binding affinity to the molecular weight.

The table below illustrates how these metrics are generally applied in drug discovery, using hypothetical data for a compound with a similar scaffold.

| Metric | Formula | Desirable Range | Significance in Drug Discovery |

| Ligand Efficiency (LE) | -2.4 * (pIC50) / Heavy Atom Count | > 0.3 | Measures the binding energy per atom, favoring smaller, more efficient binders. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 | Balances potency with lipophilicity to optimize for better ADME properties. |

| Binding Efficiency Index (BEI) | (pIC50 * 1000) / Molecular Weight | > 10 | Relates potency to the overall size of the molecule. |

Comparative Analysis with Related Scaffolds and Known Bioactive Compounds

The 2-(benzylamino)benzoate scaffold is a structural motif found in various bioactive compounds. A comparative analysis with related structures can provide insights into the potential biological targets and activities of Methyl 2-(benzylamino)-5-chlorobenzoate.

Bioisosteric Replacements: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.

For the Methyl 2-(benzylamino)-5-chlorobenzoate scaffold, several bioisosteric replacements could be considered:

Amide Bond Bioisosteres: The secondary amine linkage could be replaced with other groups such as an amide, sulfonamide, or urea. These changes would alter the hydrogen bonding capacity and conformational flexibility of the molecule, potentially leading to different biological activities. Studies on benzamide analogs have shown that such modifications can significantly impact their efficacy as anthelmintic agents. nih.gov

Ester Group Bioisosteres: The methyl ester could be replaced with other functional groups like a carboxylic acid, an amide, or various heterocyclic rings known to be carboxylic acid bioisosteres. These modifications would affect the compound's polarity, solubility, and ability to interact with target proteins.

Aromatic Ring Analogs: The phenyl rings could be replaced with other aromatic or heteroaromatic systems. For instance, replacing the phenyl ring of the benzoate group with a pyridine (B92270) or thiophene (B33073) could alter the electronic properties and binding interactions of the molecule.

Comparison with Known Bioactive Compounds:

The 2-aminobenzoic acid (anthranilic acid) core is present in a number of compounds with diverse biological activities. For example, derivatives of anthranilic acid have been investigated as anti-inflammatory agents. Furthermore, the broader class of N-phenylanthranilic acid derivatives has been explored for various therapeutic applications.

Without specific biological data for Methyl 2-(benzylamino)-5-chlorobenzoate, a direct comparison is not possible. However, based on its structural similarity to other bioactive molecules, it could potentially interact with a range of biological targets, including enzymes and receptors. For instance, some benzoic acid derivatives have been studied for their anti-sickling properties, where the presence of a phenyl core and hydrophilic substituents are important for activity. researchgate.net

Role As a Chemical Intermediate and Scaffold in Academic Synthetic Research

Synthetic Utility in the Construction of Complex Organic Molecules

Theoretically, this compound could be utilized in cyclization reactions to form various heterocyclic systems. For instance, the amino and ester functionalities are suitably positioned for the synthesis of quinazolinones, a class of compounds with significant biological activities. The general synthetic approach would involve the reaction of the amino group with a suitable one-carbon synthon, followed by intramolecular cyclization.

A hypothetical reaction scheme is presented below:

| Reactant | Reagent | Product Core Structure |

| Methyl 2-(benzylamino)-5-chlorobenzoate | Formic acid or its equivalent | 6-chloro-1-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |

| Methyl 2-(benzylamino)-5-chlorobenzoate | Phosgene or its equivalent | 6-chloro-1-benzyl-1H-benzo[d] tcichemicals.comoxazine-2,4-dione |

This table represents a hypothetical application based on known chemical principles, not documented reactions of the specific compound.

Application in the Design and Generation of Novel Chemical Entities

The design of novel chemical entities often relies on the modification of existing scaffolds to explore new chemical space and identify compounds with improved biological activity or properties. The Methyl 2-(benzylamino)-5-chlorobenzoate scaffold, with its distinct substitution pattern, could serve as a template for generating libraries of new compounds.

For example, the benzyl (B1604629) group could be replaced with other substituted aryl or alkyl groups to probe structure-activity relationships. The chlorine atom could be a site for cross-coupling reactions, and the ester could be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of potential derivatives.

Contribution to Scaffold-Hopping and Lead Optimization Research Paradigms

Scaffold-hopping is a strategy in medicinal chemistry used to design new compounds by replacing the core structure of a known active compound with a different, isosteric or isofunctional scaffold. This can lead to new intellectual property, improved properties, or a different side-effect profile.

In a lead optimization program, if a bioactive molecule contained a similar substituted aminobenzoate core, Methyl 2-(benzylamino)-5-chlorobenzoate could be a potential starting point for scaffold-hopping exercises. However, without documented instances of its use, its contribution remains theoretical.

Function as a Biochemical Reagent for Life Science Research

Biochemical reagents are compounds used to study biological processes. While its direct use as a biochemical reagent is not documented, derivatives of similar structures have been explored for biological activity. For instance, a study on tyrosinase inhibitors involved the synthesis of compounds derived from a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one scaffold. This suggests that the benzylamino-phenyl moiety can be incorporated into structures with biological relevance.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-aryl and N-benzyl aminobenzoates often involves methodologies that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes to Methyl 2-(benzylamino)-5-chlorobenzoate and its analogs.

Key areas of focus include:

Photocatalytic Approaches: Visible-light photoredox catalysis offers a green alternative for the synthesis of N-aryl amines. nih.govnih.gov This methodology could be adapted for the N-benzylation of methyl 2-amino-5-chlorobenzoate, potentially reducing the need for harsh reagents and improving energy efficiency.

Mechanochemistry: Solid-state synthesis through mechanochemical methods can significantly reduce solvent usage and reaction times. Investigating ball-milling techniques for the reaction between methyl 2-amino-5-chlorobenzoate and benzyl (B1604629) halides or other benzylating agents could lead to a more environmentally friendly and scalable process.

Bio-derived Solvents and Catalysts: Exploring the use of bio-derived solvents and earth-abundant metal catalysts (e.g., copper or iron) for the N-benzylation reaction can further enhance the sustainability of the synthesis. nih.govnih.gov

| Synthetic Approach | Potential Advantages |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. |

| Mechanochemistry | Reduced or solvent-free reactions, potential for scalability. |

| Bio-derived Solvents | Reduced environmental impact compared to traditional organic solvents. |

| Earth-Abundant Metal Catalysis | Lower cost and toxicity compared to precious metal catalysts. |

Advanced Computational Approaches for Predictive Modeling

Computational tools are indispensable in modern drug discovery for predicting the properties and potential biological activities of new compounds. Applying these methods to Methyl 2-(benzylamino)-5-chlorobenzoate can guide synthetic efforts and prioritize compounds for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. mdpi.com This can help in predicting the activity of yet-to-be-synthesized analogs and guide the design of more potent compounds. Studies on other aminobenzoic acid derivatives have successfully used QSAR to elucidate features important for their biological effects. semanticscholar.org

Molecular Docking: If a potential biological target is identified, molecular docking simulations can be employed to predict the binding mode and affinity of Methyl 2-(benzylamino)-5-chlorobenzoate and its derivatives to the active site of the target protein. This can provide insights into the key interactions driving binding and inform the design of analogs with improved affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its biological target, offering a more realistic representation of the binding event than static docking poses. researchgate.netekb.eg This can help in understanding the stability of the ligand-protein complex and the role of solvent molecules.

Exploration of Underexplored Biological Targets and Mechanistic Pathways

The N-substituted anthranilic acid scaffold is present in a number of biologically active compounds, suggesting that Methyl 2-(benzylamino)-5-chlorobenzoate may also possess interesting pharmacological properties. Future research should focus on screening this compound and its derivatives against a diverse range of biological targets.

Potential areas for investigation include:

Enzyme Inhibition: N-benzyl substituted compounds have shown inhibitory activity against enzymes such as Golgi α-mannosidase II. nih.govekb.eg Screening Methyl 2-(benzylamino)-5-chlorobenzoate against a panel of enzymes, particularly those involved in cancer and inflammatory diseases, could reveal novel therapeutic targets.

Anti-inflammatory Activity: Anthranilic acid derivatives are known to possess anti-inflammatory properties. nih.gov Investigating the potential of Methyl 2-(benzylamino)-5-chlorobenzoate to modulate inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways, is a promising avenue.

Antimicrobial and Antifungal Activity: The anthranilic acid scaffold has been associated with antimicrobial and antifungal activities. nih.govresearchgate.net Screening against a panel of pathogenic bacteria and fungi could identify potential leads for the development of new anti-infective agents.

Cytotoxic and Anticancer Activity: Some anthranilate derivatives have demonstrated cytotoxic effects against cancer cell lines. nih.gov Evaluating the anticancer potential of Methyl 2-(benzylamino)-5-chlorobenzoate and its analogs is a worthwhile pursuit.

| Potential Biological Target/Activity | Rationale |

| Enzyme Inhibition (e.g., Golgi α-mannosidase II) | Structural similarity to known N-benzyl enzyme inhibitors. |

| Anti-inflammatory Pathways (e.g., COX, LOX) | Known anti-inflammatory properties of the anthranilic acid scaffold. |

| Antimicrobial/Antifungal Activity | Documented antimicrobial and antifungal effects of anthranilic acid derivatives. |

| Cytotoxicity/Anticancer Activity | Cytotoxic potential observed in some related anthranilate compounds. |

Strategies for Rational Design and Diversification of the Methyl 2-(benzylamino)-5-chlorobenzoate Scaffold

To fully explore the therapeutic potential of this chemical class, the rational design and synthesis of a diverse library of derivatives are essential.

Scaffold Hopping: This strategy involves replacing the core scaffold of a molecule while retaining key pharmacophoric features. For Methyl 2-(benzylamino)-5-chlorobenzoate, this could involve replacing the benzene (B151609) ring with other aromatic or heterocyclic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. Utilizing the amino and ester functionalities of the parent compound in MCRs could lead to a highly diverse library of derivatives with minimal synthetic effort.

Focused Library Design: Based on initial biological screening data and computational modeling, focused libraries of derivatives can be designed to systematically probe the structure-activity relationship. This could involve modifying the substituents on both the benzyl and the chlorobenzoate rings to optimize activity and selectivity for a particular biological target.

By pursuing these future research directions, the scientific community can unlock the full potential of Methyl 2-(benzylamino)-5-chlorobenzoate and its derivatives, potentially leading to the discovery of novel therapeutic agents for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.